molecular formula C20H19ClN2O3S B4233942 N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide

N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide

Cat. No.: B4233942
M. Wt: 402.9 g/mol
InChI Key: XYMHMYXGFQBNLT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide is a synthetic organic compound. It belongs to a class of compounds known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique structure, featuring a chlorinated aromatic ring and a pyrrolidinylthio group, suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aromatic amine: Starting with 3-chloro-4-methylaniline, the amine group is protected or activated for subsequent reactions.

    Thioester formation: The intermediate is reacted with a thioester derivative of 2,5-dioxo-1-phenyl-3-pyrrolidine to form the desired thioamide linkage.

    Final coupling: The protected amine is deprotected and coupled with the thioester intermediate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Catalyst selection: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring, leading to different reduced derivatives.

    Substitution: The aromatic chlorine can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide would depend on its specific biological target. Generally, such compounds may:

    Interact with enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.

    Bind to receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Disrupt cellular processes: Interfere with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide
  • N-(3-chloro-4-methylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]butanamide

Uniqueness

N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide stands out due to its specific structural features, such as the chlorinated aromatic ring and the thioamide linkage, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-13-7-8-14(11-16(13)21)22-18(24)9-10-27-17-12-19(25)23(20(17)26)15-5-3-2-4-6-15/h2-8,11,17H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMHMYXGFQBNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCSC2CC(=O)N(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide
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N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide
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N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide
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N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide
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N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide
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N-(3-chloro-4-methylphenyl)-3-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylpropanamide

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